1H-Indazole-7-carboxamide, N,N-diethyl- is a synthetic compound that belongs to the indazole family, characterized by a bicyclic structure containing a five-membered ring fused to a six-membered ring. This compound features a carboxamide functional group at the 7-position and diethyl substituents at the nitrogen atom of the indazole ring. Indazoles and their derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
The compound can be synthesized through various methods described in scientific literature, particularly focusing on the synthesis of indazole derivatives. The compound's structural and chemical properties have been explored in several studies, highlighting its potential applications in drug development and other scientific fields.
1H-Indazole-7-carboxamide, N,N-diethyl- is classified under:
The synthesis of 1H-indazole-7-carboxamide, N,N-diethyl- can be achieved through several methodologies. A common approach involves the cyclization of hydrazones derived from appropriate carbonyl compounds. For instance, one method utilizes arylhydrazones formed from acetophenone or benzaldehyde, followed by nucleophilic aromatic substitution to yield indazoles with various substituents .
The molecular structure of 1H-indazole-7-carboxamide, N,N-diethyl- consists of:
1H-Indazole-7-carboxamide, N,N-diethyl- can undergo various chemical reactions typical for indazole derivatives:
Reactions involving this compound often require careful control of pH and temperature to optimize yields and minimize side reactions. For example, hydrolysis may require prolonged reaction times and excess base or acid to ensure complete conversion .
The mechanism of action for 1H-indazole-7-carboxamide, N,N-diethyl-, particularly in biological systems, is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within cells. Indazoles are known to exhibit activity against various biological targets, potentially influencing pathways related to inflammation and tumor growth.
Studies have shown that certain indazole derivatives can inhibit specific kinases or modulate receptor activity, leading to therapeutic effects in cancer models . Further research is necessary to delineate the exact pathways influenced by this specific compound.
1H-Indazole-7-carboxamide, N,N-diethyl-, like other indazole derivatives, has potential applications in:
Research continues into optimizing its synthesis and exploring its biological activity further, making it a compound of interest in both academic and industrial settings.
Indazole derivatives represent a privileged scaffold in drug discovery due to their structural resemblance to endogenous purines and versatility in interacting with biological targets. The 1H-indazole core—a bicyclic aromatic system fusing benzene and pyrazole rings—provides a stable platform for chemical modifications that modulate pharmacological activity. Within this chemical space, 7-carboxamide-substituted indazoles have emerged as critical pharmacophores, particularly the N,N-diethylcarboxamide variant (1H-Indazole-7-carboxamide,N,N-diethyl-), which exhibits optimized physicochemical properties for target engagement. This compound exemplifies strategic molecular design aimed at enhancing drug-like characteristics while retaining biological efficacy across therapeutic areas.
Indazole-containing compounds demonstrate remarkable pharmacological diversity, underpinning their prominence in clinical agents and experimental drug candidates. The scaffold’s nitrogen-rich structure enables hydrogen bonding with biological targets, while its planar geometry facilitates π-stacking interactions. Key attributes driving their utility include:
Table 1: Clinically Relevant Indazole-Based Drugs
| Drug Name | Indazole Substitution | Therapeutic Use |
|---|---|---|
| Niraparib | 1H-Indazole-7-carboxamide derivative | PARP inhibitor (Ovarian cancer) |
| Pazopanib | 1H-Indazole core | Tyrosine kinase inhibitor (RCC) |
| Benzydamine | 3-Amino-1H-indazole | Non-steroidal anti-inflammatory |
The introduction of an N,N-diethylcarboxamide group at the 7-position of indazole imparts distinct physicochemical and target-binding advantages:
Table 2: Physicochemical Properties of Key Indazole-7-carboxamide Derivatives
| Compound | Molecular Formula | logP* | PSA (Ų) | Key Feature |
|---|---|---|---|---|
| 1H-Indazole-7-carboxylic acid | C₈H₆N₂O₂ | ~1.5 | 77.6 | High solubility, low permeability |
| N-tert-butyl-1H-indazole-7-carboxamide | C₁₂H₁₅N₃O | ~2.5 | 55.1 | Moderate steric bulk |
| N,N-Diethyl-1H-indazole-7-carboxamide | C₁₂H₁₅N₃O | ~3.0 | 49.7 | Balanced lipophilicity/H-bonding |
*Calculated values based on structural analogs [2] [4] [5]
Indazole carboxamides entered antimicrobial research via scaffold-hopping strategies aimed at overcoming resistance to azole antifungals. Early studies revealed that 2,3-diphenyl-2H-indazoles exhibited modest activity against Candida albicans (MIC ~3.8–15.2 mM) [8]. Subsequent optimization identified the 3-phenyl-1H-indazole chemotype as a superior framework, with carboxamide substituents critically enhancing potency:
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: